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Introduction

Leucrose [a-D-glucopyranosyl-(1 - 5)-B-D-fructopyranose] is a disaccharide and a structural
isomer of sucrose. It is produced from sucrose by the action of dextransucrase from
Leuconostoc mesenteroides. As a non-cariogenic sugar substitute with prebiotic properties, its
structural integrity and purity are of significant interest in the food and pharmaceutical
industries. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-
destructive analytical technique that provides detailed information about molecular structure,
making it an indispensable tool for the unambiguous structural elucidation and characterization
of carbohydrates like leucrose.[1][2][3][4] This application note provides a detailed overview
and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR
spectroscopy for the structural determination of leucrose.

Principles of NMR in Leucrose Analysis

The structural elucidation of carbohydrates by NMR can be challenging due to significant signal
overlap in the 1D *H NMR spectrum.[1] To overcome this, a combination of 1D (*H, 13C) and 2D
NMR experiments is employed. These experiments help to resolve individual proton and
carbon signals and establish through-bond and through-space connectivities.

Key NMR experiments for leucrose structural elucidation include:
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e 1H NMR: Provides information on the chemical environment of protons. The anomeric
protons (H-1 of the glucosyl unit) typically resonate in a less crowded region of the spectrum
(6 4.5-5.5 ppm) and serve as a starting point for assignments.

e 13C NMR: Shows the chemical shifts of all carbon atoms in the molecule, offering a wider
spectral dispersion than H NMR.

e COSY (Correlation Spectroscopy): A homonuclear 2D experiment that reveals proton-proton
(*H-1H) spin-spin couplings, typically over two to three bonds. This is crucial for tracing the
proton network within each monosaccharide unit.

o HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear 2D experiment that
correlates directly bonded proton-carbon (*H-13C) pairs.

 HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear 2D experiment that shows
correlations between protons and carbons over two to three bonds. This is vital for identifying
the glycosidic linkage between the glucose and fructose units.

e TOCSY (Total Correlation Spectroscopy): A homonuclear 2D experiment that establishes
correlations between all protons within a spin system, from the anomeric proton to the
terminal protons of the monosaccharide ring. An HSQC-TOCSY experiment can be
particularly powerful for assigning both proton and carbon resonances within each sugar
residue.

Data Presentation

The following tables summarize the *H and 3C NMR chemical shift assignments for leucrose
in D20.

Table 1: *H and 3C NMR Chemical Shift Assignments for Leucrose
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Position 'H Chemical Shift (ppm) 13C Chemical Shift (ppm)
Glucosyl Unit

1 5.38 98.5

2 3.55 72.0

3 3.72 73.5

4 3.41 70.2

5 3.95 72.3

6a 3.80 61.2

6b 3.75

Fructosyl Unit

la 3.65 63.5
1b 3.58

2 - 104.5
3 4.10 76.5
4 3.90 74.8
5 3.85 81.5
6a 3.78 62.8
6b 3.70

Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.

Experimental Protocols
Sample Preparation

 Dissolution: Dissolve 10-20 mg of the leucrose sample in 0.5-0.6 mL of deuterium oxide
(D20, 99.9%).
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» Lyophilization (Optional but Recommended): Freeze the solution and lyophilize to remove
any residual H20. Repeat this step two to three times to ensure complete exchange of labile
hydroxyl protons with deuterium, which simplifies the spectrum by removing the broad -OH
signals.

o Final Preparation: Re-dissolve the lyophilized sample in 0.5 mL of D20 (99.96%) and transfer
to a 5 mm NMR tube.

e Internal Standard: Add a small amount of a suitable internal standard, such as
trimethylsilylpropanoic acid (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for
chemical shift referencing (6 = 0.00 ppm).

NMR Data Acquisition

The following parameters are typical for a 500 MHz NMR spectrometer.
1. *H NMR

e Pulse Program: zg30 or similar single-pulse experiment

e Spectral Width: 12-16 ppm

e Acquisition Time: 2-3 seconds

o Relaxation Delay: 2-5 seconds

e Number of Scans: 16-64

o Temperature: 298 K (25 °C)

2. 3C NMR

e Pulse Program: zgpg30 or similar proton-decoupled experiment
e Spectral Width: 200-220 ppm

e Acquisition Time: 1-2 seconds

o Relaxation Delay: 2-4 seconds
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Number of Scans: 1024-4096
. COSsY
Pulse Program: cosygpqf or similar gradient-selected, phase-sensitive COSY
Spectral Width (F1 and F2): 10-12 ppm
Number of Increments (F1): 256-512
Number of Scans per Increment: 2-8
Relaxation Delay: 1.5-2 seconds
. HSQC
Pulse Program: hsqcedetgpsisp2.3 or similar edited HSQC for multiplicity information
Spectral Width (F2 - *H): 10-12 ppm
Spectral Width (F1 - 13C): 100-120 ppm (focused on the carbohydrate region)
Number of Increments (F1): 128-256
Number of Scans per Increment: 4-16
Relaxation Delay: 1.5-2 seconds
1J(C,H) Coupling Constant: Optimized for ~145 Hz
. HMBC
Pulse Program: hmbcgplpndgf or similar gradient-selected HMBC
Spectral Width (F2 - *H): 10-12 ppm
Spectral Width (F1 - 13C): 200-220 ppm

Number of Increments (F1): 256-512
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e Number of Scans per Increment: 8-32
o Relaxation Delay: 1.5-2 seconds
e Long-Range Coupling Constant ("J(C,H)): Optimized for 8-10 Hz

Data Analysis and Structural Elucidation Workflow

The structural elucidation of leucrose follows a logical progression of analyzing the data from
the various NMR experiments.
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Caption: Workflow for the structural elucidation of leucrose using NMR spectroscopy.

Signaling Pathways and Key Correlations
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The key to confirming the structure of leucrose lies in identifying the glycosidic bond between
the glucose and fructose units. This is achieved by observing a long-range correlation in the
HMBC spectrum.
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Click to download full resolution via product page

Caption: Key HMBC correlation confirming the (1 - 5) glycosidic linkage in leucrose.

The process involves:

« |dentifying the Anomeric Proton: The anomeric proton of the glucose unit (H-1g) is identified
in the *H spectrum, typically around 5.38 ppm.

 Intra-residue Assignments: Using the anomeric proton as a starting point, the COSY
spectrum is used to trace the connectivity to H-2g, H-3g, and so on, within the glucose spin
system. A similar process is followed for the fructose unit.

e Carbon Assignments: The HSQC spectrum allows for the direct correlation of each proton to
its attached carbon, enabling the assignment of the 13C spectrum.
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« |dentifying the Glycosidic Linkage: The crucial piece of evidence comes from the HMBC
spectrum. A cross-peak will be observed between the anomeric proton of the glucose unit
(H-1g) and C-5 of the fructose unit (C-5f). This three-bond correlation (3J(H1g, C5f))
unambiguously confirms the a-(1 - 5) linkage.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides a robust and
definitive method for the structural elucidation of leucrose. By systematically analyzing tH, 13C,
COSY, HSQC, and HMBC spectra, it is possible to assign all proton and carbon resonances
and, most importantly, to unequivocally determine the connectivity between the
monosaccharide units. The protocols and data presented in this application note serve as a
comprehensive guide for researchers in the fields of food science, pharmaceuticals, and
natural product chemistry for the characterization of leucrose and other similar
oligosaccharides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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